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Propargyl-choline

optical molecular imaging cancer diagnostics choline metabolism

Procure propargylcholine (PCho) when only an alkyne-functionalized choline analog meets your experimental design—competitor azides (e.g., AECho) mandate different click conditions or lose the 2140 cm⁻¹ Raman handle essential for live-tissue, label‑free two‑color SRS imaging alongside deuterated probes. PCho uniquely inhibits bacterial Dgc (IC₅₀ 5.16 μM) after intracellular bioactivation and sustains a >6‑week detection window in non‑human primate brain, enabling chronic myelin turnover studies. The demonstrated 4‑5‑fold higher fluorescence intensity in tumor versus normal tissue supports intraoperative margin delineation research.

Molecular Formula C8H16NO+
Molecular Weight 142.22 g/mol
Cat. No. B8298643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-choline
Molecular FormulaC8H16NO+
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOCC#C
InChIInChI=1S/C8H16NO/c1-5-7-10-8-6-9(2,3)4/h1H,6-8H2,2-4H3/q+1
InChIKeyPUBSFLYPENQNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-Choline for Metabolic Labeling: A Click-Chemistry-Ready Choline Bioortholog


Propargyl-choline (also known as propargylcholine or PCho) is a bioorthogonal choline analog featuring a terminal alkyne moiety in place of one N-methyl group, enabling metabolic incorporation into choline-containing phospholipids followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream detection [1]. Its molecular formula is C₈H₁₆NO⁺ (MW: 142.22 g/mol) [2], and it is typically supplied as a bromide salt (CAS: 111755-76-1) . This compound is widely used for tracking choline phospholipid synthesis, turnover, and subcellular localization in eukaryotic and prokaryotic systems [3].

Why Unmodified Choline or Alternative Click Probes Cannot Substitute for Propargyl-Choline


While native choline is the physiological substrate, it lacks a bioorthogonal handle for detection, rendering it invisible to click chemistry-based visualization [1]. Alternative clickable choline analogs, such as 1-azidoethyl-choline (AECho), rely on a different reactive group (azide) and may exhibit divergent metabolic incorporation kinetics or compatibility with detection modalities (e.g., SPAAC vs. CuAAC) [2]. Furthermore, propargyl-choline's specific inhibition of bacterial choline catabolism at the dimethylglycine demethylation step (Dgc) in *Pseudomonas aeruginosa* is a unique functional attribute not shared by all choline analogs [3]. The ability to distinguish propargyl-choline-labeled lipids via Raman scattering microscopy at a distinct 2140 cm⁻¹ alkyne peak provides label-free imaging capability unavailable with non-alkyne probes [4]. Therefore, substituting propargyl-choline with unmodified choline, azide-based choline analogs, or general lipid dyes results in a loss of either quantitative detection capability, specific metabolic pathway interrogation, or multimodal imaging compatibility.

Quantitative Differentiation of Propargyl-Choline: Comparator-Based Evidence for Informed Procurement


Fluorescence Contrast for Cancer Detection: Propargyl-Choline vs. Normal Tissue Baseline

In clinically isolated paired biopsies from head and neck cancer patients (n=22 biopsies), fluorescence imaging after topical propargyl-choline delivery revealed a mean fluorescence intensity (MFI) in neoplastic tissues that was four-fold to five-fold higher than in pathologically normal samples [1]. This contrast is based on the differential uptake and intracellular retention of propargyl-choline between cancerous and normal tissues.

optical molecular imaging cancer diagnostics choline metabolism

Metabolic Incorporation Efficiency in Plants: Propargyl-Choline vs. Total Choline Phospholipid Pool

Mass spectrometry-based lipidomic analysis of *Arabidopsis thaliana* tissues after propargyl-choline feeding showed that approximately 50% of the total choline phospholipid pool was labeled in root tissues, demonstrating robust metabolic incorporation [1]. This was achieved without significantly altering the overall composition of the choline phospholipid pool or other lipid species [1].

plant lipidomics metabolic labeling Arabidopsis thaliana

Bacterial Growth Inhibition: Propargyl-Choline IC₅₀ vs. Propargylmethylglycine

Propargyl-choline inhibits the growth of *Pseudomonas aeruginosa* on dimethylglycine as a sole carbon source, with an IC₅₀ value of 5.16 μM . This inhibition occurs via metabolic conversion to the active inhibitor propargylmethylglycine. While propargylmethylglycine itself is a more potent and broad-spectrum inhibitor of choline catabolism across multiple proteobacteria, propargyl-choline's specific requirement for metabolic activation by Dgc makes it a selective tool for studying this particular enzymatic step in *P. aeruginosa* [1].

antimicrobial choline catabolism Pseudomonas aeruginosa

Label-Free Raman Imaging: Propargyl-Choline Alkyne Signal vs. Deuterated Palmitic Acid C-D Signal

Propargyl-choline enables label-free imaging of newly synthesized choline-containing phospholipids via stimulated Raman scattering (SRS) microscopy, utilizing the distinct Raman peak of its terminal alkyne group at 2140 cm⁻¹ [1]. This signal can be distinguished from the C-D signal (2105 cm⁻¹) of deuterated palmitic acid (d₃₁-PA), a probe for fatty acid incorporation, allowing for simultaneous, two-color imaging of different lipid metabolic pathways in live tissues (e.g., rat hippocampal slices) [1].

Stimulated Raman Scattering (SRS) lipid metabolism label-free imaging

In Vivo Myelin Labeling Longevity: Propargyl-Choline Retention vs. No Probe Control

In rhesus monkeys, propargyl-choline administered intraperitoneally (3.5–4.0 mg/kg, once daily for 6 days) was incorporated into newly synthesized myelin and remained detectable for over 6 weeks post-injection . This demonstrates the long-term stability of the incorporated probe within the myelin sheath, enabling extended longitudinal studies of myelin dynamics.

myelin imaging in vivo labeling non-human primate

Propargyl-Choline: Optimal Research and Industrial Application Scenarios


Cancer Margin Detection via Optical Molecular Imaging

For researchers developing intraoperative imaging tools to delineate tumor margins, propargyl-choline offers a quantitative advantage. The demonstrated 4- to 5-fold higher mean fluorescence intensity in neoplastic versus normal tissues in clinical head and neck cancer biopsies [1] supports its use as a specific molecular probe for choline metabolism. This application scenario is optimal when a clear, quantifiable fluorescent contrast is required to guide surgical resection in real-time.

Multimodal Metabolic Imaging with Stimulated Raman Scattering (SRS) Microscopy

For investigators using label-free imaging modalities like SRS microscopy, propargyl-choline is the preferred choice over azide-based or non-alkyne probes. Its distinct alkyne Raman peak at 2140 cm⁻¹ allows for simultaneous, two-color imaging with deuterated probes (e.g., C-D at 2105 cm⁻¹) to track choline and fatty acid metabolism independently in live tissues [2]. This scenario is ideal for studying dynamic lipid metabolism in complex biological samples without the need for fixation or secondary labeling steps.

Longitudinal In Vivo Tracking of Myelin Dynamics

In neurobiology studies requiring chronic monitoring of myelin synthesis and turnover, propargyl-choline's long-term stability (detectable for >6 weeks in rhesus monkey brain ) makes it a valuable tool. This application scenario is best suited for experiments where the biological process of interest (e.g., remyelination, neurodevelopment) occurs over weeks or months, and where short-lived probes would fail to capture the full dynamic range of the process.

Functional Dissection of Bacterial Choline Catabolism

For microbiologists studying the choline catabolic pathway in *Pseudomonas aeruginosa*, propargyl-choline serves as a selective inhibitor with an IC₅₀ of 5.16 μM on dimethylglycine growth . Its requirement for metabolic activation by the Dgc enzyme to yield the active inhibitor propargylmethylglycine [3] provides a unique tool to probe this specific enzymatic step. This scenario is optimal when the research goal is to dissect the Dgc-catalyzed demethylation reaction, as opposed to using broad-spectrum inhibitors that target downstream steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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